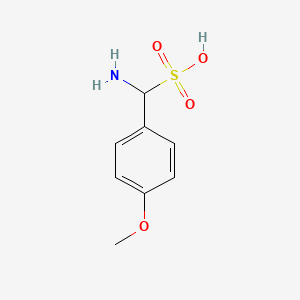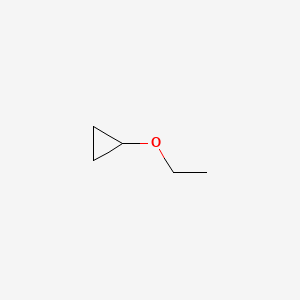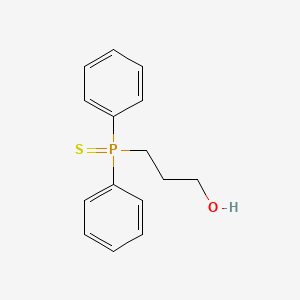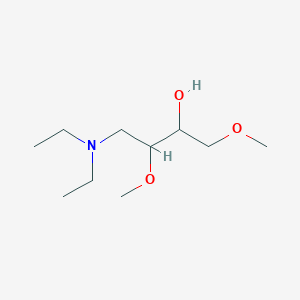
2-Amino-2-propylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-propylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-propylhexanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2-aminohexanoic acid with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in high yields and purity, suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-propylhexanoic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used under basic conditions to form amides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-propylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
2-Amino-2-propylhexanoic acid can be compared with other alpha-amino acids such as 2-aminohexanoic acid and 2-amino-2-methylhexanoic acid. While these compounds share similar structural features, this compound is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amino acids may not be suitable.
Comparación Con Compuestos Similares
- 2-Aminohexanoic acid
- 2-Amino-2-methylhexanoic acid
- 2-Aminobutyric acid
Propiedades
Número CAS |
6300-77-2 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-amino-2-propylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-5-7-9(10,6-4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12) |
Clave InChI |
RROKIQMNWJVNHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)


![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)



![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)

![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
